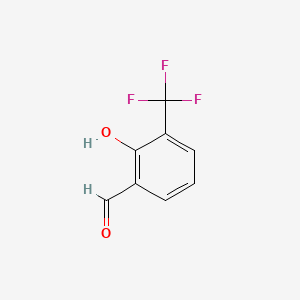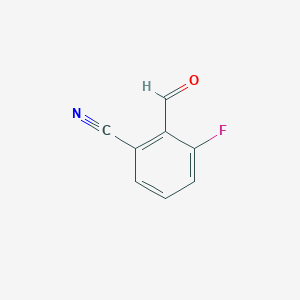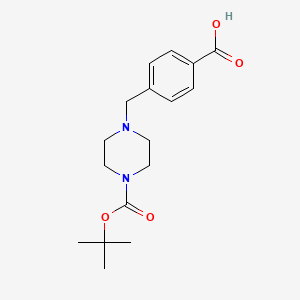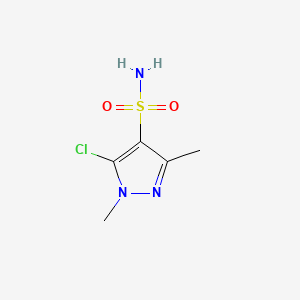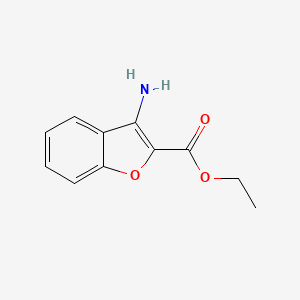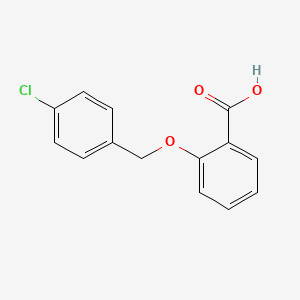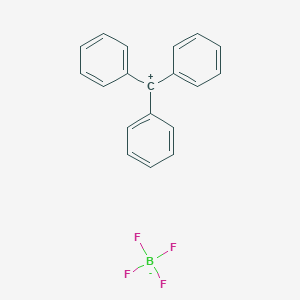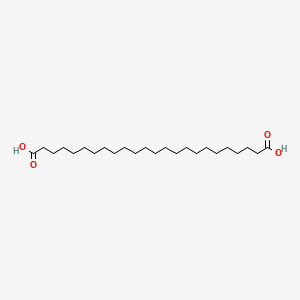
2,4,6-Collidinium-p-Toluolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a salt formed between p-toluenesulfonic acid and collidine (2,4,6-trimethylpyridine). This compound is widely used as a mild glycosylation catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,4,6-Collidinium p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in glycosylation reactions to synthesize complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics for biological research.
Medicine: It plays a role in the synthesis of glycosylated drugs and bioactive molecules, which are important in drug discovery and development.
Industry: The compound is utilized in the production of glycosylated natural products and other fine chemicals.
Wirkmechanismus
Target of Action
The primary target of 2,4,6-Collidinium p-Toluenesulfonate, also known as 4-methylbenzenesulfonate;2,4,6-trimethylpyridin-1-ium, is the glycosylation process in chemistry . This compound acts as a mild catalyst, facilitating the reaction and enhancing the efficiency of the process .
Mode of Action
2,4,6-Collidinium p-Toluenesulfonate interacts with its targets by acting as a catalyst in the glycosylation process . As a catalyst, it speeds up the reaction without being consumed, enabling the process to occur more efficiently .
Biochemical Pathways
The compound affects the glycosylation pathway, a crucial biochemical process involved in the synthesis of glycoproteins and lipids . By acting as a catalyst, 2,4,6-Collidinium p-Toluenesulfonate enhances the efficiency of this pathway, leading to more effective production of these essential biomolecules .
Pharmacokinetics
As a catalyst, it is likely to remain unchanged throughout the reaction process . Its impact on bioavailability would depend on various factors, including its concentration, the specific reaction conditions, and the nature of the other reactants involved.
Result of Action
The molecular and cellular effects of 2,4,6-Collidinium p-Toluenesulfonate’s action primarily involve the enhanced production of glycoproteins and lipids due to its catalytic role in the glycosylation process . This can have significant implications for various biological functions, as these molecules play crucial roles in numerous cellular processes.
Biochemische Analyse
Biochemical Properties
It is known that the compound is used as a mild glycosylation catalyst in chemistry This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glycosylation reactions
Molecular Mechanism
It is known to act as a glycosylation catalyst , suggesting that it may exert its effects at the molecular level by facilitating the addition of sugar moieties to proteins and other biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Collidinium p-toluenesulfonate can be synthesized by reacting collidine with p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves the use of large reactors and continuous flow systems to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Collidinium p-toluenesulfonate is primarily used as a catalyst in glycosylation reactions, where it facilitates the formation of glycosidic bonds between sugars. It can also be involved in other organic reactions such as esterification and transesterification.
Common Reagents and Conditions: The compound is often used in conjunction with alcohols and sugars under mild acidic conditions to promote glycosylation. Other reagents may include various organic acids and bases to adjust the reaction environment.
Major Products Formed: The major products of reactions involving 2,4,6-collidinium p-toluenesulfonate include glycosides, esters, and other glycosylated compounds, which are important in various chemical and pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Pyridinium tosylate
Imidazolium salts
Triphenylmethyl hexafluorophosphate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
59229-09-3 |
|---|---|
Molekularformel |
C15H19NO3S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
VEXWNPGPVMYVDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of 2,4,6-Collidinium p-Toluenesulfonate and how is it synthesized?
A1: 2,4,6-Collidinium p-Toluenesulfonate, represented by the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol, serves as an acid catalyst in various organic reactions [, ]. Its synthesis involves the reaction of 2,4,6-Collidine with p-Toluenesulfonic Acid in a controlled environment. The process begins by slowly adding p-Toluenesulfonic Acid dissolved in methanol to a solution of 2,4,6-Collidine in diethyl ether, maintaining a temperature of 20 °C. Subsequent cooling to 0 °C initiates the crystallization of the desired product, 2,4,6-Collidinium p-Toluenesulfonate.
Q2: What are the typical applications of 2,4,6-Collidinium p-Toluenesulfonate in organic synthesis?
A2: 2,4,6-Collidinium p-Toluenesulfonate has demonstrated efficacy as an acid catalyst in a range of organic reactions, including acetalization [], transacetalization [], macrolactonization [], and the conversion of enynones to phenols []. The compound's versatility in facilitating these reactions underscores its value in synthetic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


